molecular formula CHF3O3SSc B109205 Scandium(III) trifluoromethanesulfonate CAS No. 144026-79-9

Scandium(III) trifluoromethanesulfonate

Cat. No.: B109205
CAS No.: 144026-79-9
M. Wt: 195.04 g/mol
InChI Key: QUJLPICXDXFRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scandium(III) trifluoromethanesulfonate, commonly known as scandium triflate, is a chemical compound with the formula Sc(SO₃CF₃)₃. It consists of scandium cations (Sc³⁺) and triflate anions (SO₃CF₃⁻). This compound is widely used as a Lewis acid in organic chemistry due to its stability towards water and its ability to act as a true catalyst in various reactions .

Mechanism of Action

Target of Action

Scandium(III) trifluoromethanesulfonate, also known as Scandium triflate, is primarily used as a Lewis acid . As a Lewis acid, it acts as an electron pair acceptor, interacting with electron-rich species in various chemical reactions.

Mode of Action

Scandium triflate interacts with its targets by accepting electron pairs, thereby facilitating a variety of chemical reactions. It is particularly noted for its stability towards water, which allows it to be used as a true catalyst rather than in stoichiometric amounts . This means it can facilitate reactions without being consumed, making it a highly efficient reagent.

Biochemical Pathways

Scandium triflate is involved in several key biochemical pathways. It is used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Friedel-Crafts alkylation of indoles and pyrrole in water . It is also involved in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Scandium triflate is limited. It is known to be soluble in water, alcohol, and acetonitrile , which could potentially influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Scandium triflate’s action are largely dependent on the specific reaction it is catalyzing. For instance, in the Mukaiyama aldol addition reaction, it facilitates the addition of benzaldehyde and the silyl enol ether of cyclohexanone, yielding a product with an 81% yield .

Action Environment

Scandium triflate is stable and active under a variety of environmental conditions. It is hygroscopic, meaning it readily absorbs moisture from the environment . This property, along with its stability towards water , allows it to maintain its catalytic activity in a variety of environments. Care should be taken to prevent it from contaminating groundwater systems .

Safety and Hazards

Scandium(III) trifluoromethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Scandium(III) trifluoromethanesulfonate has been used in a new efficient approach to highly substituted fluorenes by reacting 9-aryl-9-fluorenols with 1,1-diarylethylenes . It has also been used in the synthesis of α-Tocopherol and in the study of polymer-supported scandium catalysts .

Biochemical Analysis

Biochemical Properties

Scandium(III) trifluoromethanesulfonate is known to interact with various biomolecules in its role as a Lewis acid . It is used as a catalyst in several organic reactions, including the Friedel-Crafts acylation, Diels-Alder reactions, and other carbon-carbon bond-forming reactions . These interactions involve the compound binding to enzymes and other proteins to facilitate chemical reactions.

Molecular Mechanism

This compound acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions . This can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects. For example, it has been used to catalyze the Mukaiyama aldol addition reaction .

Temporal Effects in Laboratory Settings

This compound is stable towards water and can often be used in organic reactions as a true catalyst rather than one used in stoichiometric amounts . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

Preparation Methods

Scandium(III) trifluoromethanesulfonate is typically prepared by reacting scandium oxide (Sc₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H). The reaction is carried out under controlled conditions to ensure the complete conversion of scandium oxide to scandium triflate . The general reaction can be represented as:

Sc2O3+6CF3SO3H2Sc(SO3CF3)3+3H2OSc₂O₃ + 6 CF₃SO₃H → 2 Sc(SO₃CF₃)₃ + 3 H₂O Sc2​O3​+6CF3​SO3​H→2Sc(SO3​CF3​)3​+3H2​O

This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity .

Chemical Reactions Analysis

Scandium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily acting as a catalyst in organic synthesis. Some of the notable reactions include:

Comparison with Similar Compounds

Scandium(III) trifluoromethanesulfonate is unique among Lewis acids due to its stability in aqueous conditions and its ability to act as a true catalyst. Similar compounds include:

Scandium triflate’s unique combination of stability and catalytic efficiency makes it a valuable reagent in various chemical processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Scandium(III) trifluoromethanesulfonate can be achieved through a metathesis reaction between Scandium(III) chloride and silver trifluoromethanesulfonate in acetonitrile.", "Starting Materials": [ "Scandium(III) chloride", "Silver trifluoromethanesulfonate", "Acetonitrile" ], "Reaction": [ "Add Scandium(III) chloride to acetonitrile and stir until dissolved.", "Add silver trifluoromethanesulfonate to the solution and stir for several hours.", "Filter the resulting precipitate and wash with acetonitrile.", "Dry the product under vacuum to obtain Scandium(III) trifluoromethanesulfonate." ] }

CAS No.

144026-79-9

Molecular Formula

CHF3O3SSc

Molecular Weight

195.04 g/mol

IUPAC Name

scandium;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

QUJLPICXDXFRSN-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Sc]

Pictograms

Irritant

Synonyms

Scandium(III) Triflate;  Scandium(III) Trifluoromethanesulfonate;  Scandium(3+) Triflate;  Scandium Trifluoromethanesulfonate;  Scandium Tris(trifluoromethanesulfonate);  Trifluoromethanesulfonic Acid Scandium(3+) Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scandium(III) trifluoromethanesulfonate
Reactant of Route 2
Scandium(III) trifluoromethanesulfonate
Reactant of Route 3
Scandium(III) trifluoromethanesulfonate
Reactant of Route 4
Scandium(III) trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.